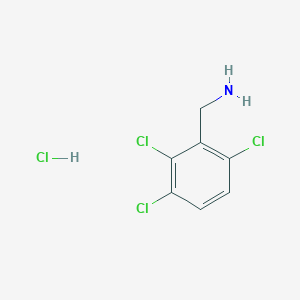![molecular formula C11H14ClNO B2576646 2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2144672-24-0](/img/structure/B2576646.png)
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol, also known as CC-223, is a small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various diseases such as cancer, autoimmune diseases, and metabolic disorders.
Aplicaciones Científicas De Investigación
Synthesis of Cyclobutane Derivatives
Research has focused on the efficient synthesis and characterization of cyclobutane derivatives, which are crucial for developing novel compounds with potential therapeutic applications. For instance, studies have described the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002). Another study reported the synthesis of 3-aminocyclobut-2-en-1-ones, demonstrating their use as squaramide surrogates and potent antagonists of VLA-4, highlighting the diverse bioactive potential of cyclobutane-containing compounds (Brand et al., 2003).
Development of Chiral Cyclobutane Synthons
The synthesis of chiral cyclobutane synthons from natural precursors like (-)-alpha-pinene has been a focus area, showcasing the potential of cyclobutane derivatives in the stereoselective synthesis of dehydro amino acids. These synthons serve as key intermediates for the creation of polyfunctionalized molecules useful in synthesizing other alpha-amino acids with additional chiral centers (Moglioni et al., 2000).
Application in Peptide Synthesis
Cyclobutane derivatives have been incorporated into peptides, demonstrating their role in the development of rigidified peptide structures. The incorporation of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids into highly rigid beta-peptides showcases the cyclobutane ring's ability as a structure-promoting unit, contributing to the formation of strong intramolecular hydrogen bonds and conferring high rigidity on these molecules (Izquierdo et al., 2005).
Propiedades
IUPAC Name |
2-(2-chloro-4-methylanilino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-9(8(12)6-7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPLUREDGYDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

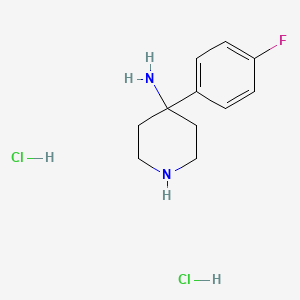
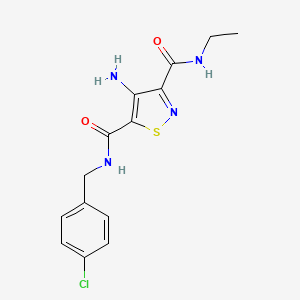
![2-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2576566.png)
![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
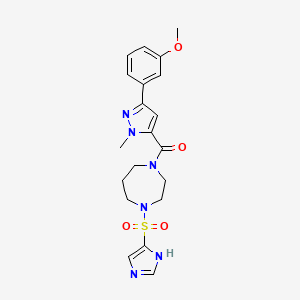
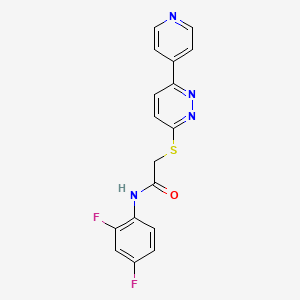
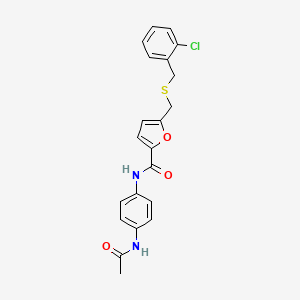
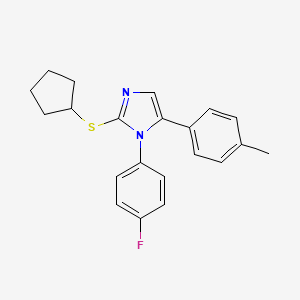
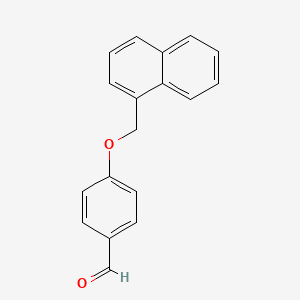
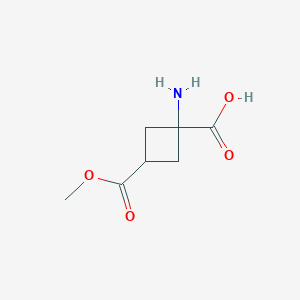
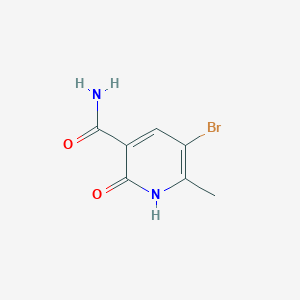
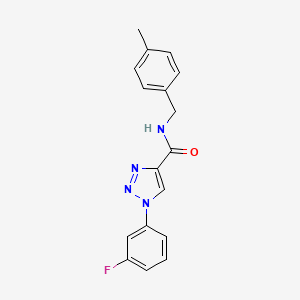
![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)
